molecular formula C8H6BrClO2 B2632713 4-Bromo-2-chloro-5-methylbenzoic acid CAS No. 1349718-56-4

4-Bromo-2-chloro-5-methylbenzoic acid

Cat. No. B2632713
CAS RN: 1349718-56-4
M. Wt: 249.49
InChI Key: QNHHXEHGMXANPR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methylbenzoic acid, also known as BOCM, is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research applications due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methylbenzoic acid is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting their synthesis, 4-Bromo-2-chloro-5-methylbenzoic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-chloro-5-methylbenzoic acid have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-Bromo-2-chloro-5-methylbenzoic acid in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-Bromo-2-chloro-5-methylbenzoic acid. One of the areas of research is to understand its mechanism of action and identify its molecular targets. This will help in the development of new drugs that can target specific molecular pathways. Another area of research is to study its effects on different types of cancer cells and identify its potential as a cancer treatment. Finally, research can be conducted to identify new synthesis methods that can improve the yield and purity of 4-Bromo-2-chloro-5-methylbenzoic acid.
Conclusion:
In conclusion, 4-Bromo-2-chloro-5-methylbenzoic acid is a widely used chemical compound in scientific research applications. Its unique properties and structure make it an important starting material for the synthesis of various pharmaceutical compounds. Although its mechanism of action is not well understood, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its effects and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-Bromo-2-chloro-5-methylbenzoic acid involves the reaction of 4-bromo-2-chloro-5-methylphenol with potassium hydroxide and carbon dioxide. The reaction is carried out in the presence of a solvent such as dimethylformamide. The resulting product is then purified by recrystallization to obtain pure 4-Bromo-2-chloro-5-methylbenzoic acid.

Scientific Research Applications

4-Bromo-2-chloro-5-methylbenzoic acid is used in various scientific research applications. One of the major applications is in the field of medicinal chemistry. It is used as a starting material for the synthesis of various pharmaceutical compounds such as anti-inflammatory, anti-cancer, and anti-viral drugs. It is also used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-bromo-2-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHHXEHGMXANPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-methylbenzoic acid

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